1-Naphthalenesulfonyl isocyanate
Description
1-Naphthyl isocyanate (CAS: 86-84-0), also known as α-naphthyl isocyanate or 1-isocyanatonaphthalene, is an aromatic isocyanate with the molecular formula C₁₁H₇NO and a molecular weight of 169.18 g/mol . Its structure consists of a naphthalene ring substituted with a reactive isocyanate (-NCO) group at the 1-position. This compound is widely used in organic synthesis, particularly for forming urea and carbamate derivatives via reactions with amines or alcohols .
Key properties include:
- Reactivity: The aromatic naphthyl group provides electron-withdrawing effects, enhancing electrophilicity at the -NCO group. However, steric hindrance from the bulky naphthalene ring may slow reaction kinetics compared to smaller aryl isocyanates .
- Applications: Synthesis of bioactive molecules, immobilization on functionalized surfaces for microarrays, and preparation of fluorescent probes .
Properties
CAS No. |
64902-44-9 |
|---|---|
Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-(oxomethylidene)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H7NO3S/c13-8-12-16(14,15)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H |
InChI Key |
UWGLXIJZWGXFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
The table below compares 1-naphthyl isocyanate with structurally related isocyanates and isothiocyanates:
Key Research Findings
Reactivity in Urea Formation :
- 1-Naphthyl isocyanate reacts with amines to form urea derivatives, but steric hindrance from the naphthyl group can reduce reaction efficiency compared to phenyl isocyanate .
- Phenyl isocyanate requires prolonged heating for reactions with hydantoin precursors, whereas benzenesulfonyl isocyanate reacts more rapidly due to its electron-withdrawing sulfonyl group .
Catalyst Dependency: Aliphatic isocyanates like hexamethylene diisocyanate exhibit slower reactions with hydroxyl groups at ambient temperatures unless catalyzed by organometallic compounds or tertiary amines . In contrast, aromatic isocyanates (e.g., 1-naphthyl isocyanate) react more readily under similar conditions.
Fluorescent Labeling :
- Fluorescein isocyanate and 1-naphthyl isocyanate are both used in antibody labeling. However, fluorescein derivatives suffer from instability, while 1-naphthyl-based compounds offer better robustness .
Steric vs. Electronic Effects :
- The 4-chlorophenyl isocyanate achieves moderate yields in urea formation due to the balance between electron-withdrawing effects (enhancing reactivity) and steric hindrance .
- 1-Naphthyl isocyanate ’s bulkiness slows reaction kinetics but improves regioselectivity in some synthetic pathways .
Notes on Discrepancies and Limitations
- This article assumes the intended compound is 1-naphthyl isocyanate (CAS: 86-84-0), as supported by structural and application data in .
- Direct comparisons with sulfonyl-containing isocyanates (e.g., benzenesulfonyl isocyanate ) highlight the significant role of electron-withdrawing groups in modulating reactivity .
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